3-{[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one
Description
The compound 3-{[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one (hereafter referred to as the target compound) is a heterocyclic molecule featuring a dihydroquinazolinone core linked to a piperidine-substituted fluoropyrimidine group. Key structural elements include:
- A 7-methoxy-3,4-dihydroquinazolin-4-one scaffold, which is common in kinase inhibitors and antimicrobial agents.
Properties
IUPAC Name |
3-[[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl]-7-methoxyquinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24FN5O2/c1-3-17-19(22)20(24-12-23-17)26-8-6-14(7-9-26)11-27-13-25-18-10-15(29-2)4-5-16(18)21(27)28/h4-5,10,12-14H,3,6-9,11H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYZNTDPLKRKINR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C(=NC=N1)N2CCC(CC2)CN3C=NC4=C(C3=O)C=CC(=C4)OC)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24FN5O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 3-{[1-(6-ethyl-5-fluoropyrimidin-4-yl)piperidin-4-yl]methyl}-7-methoxy-3,4-dihydroquinazolin-4-one has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanism of action, and relevant case studies.
Structural Features
The molecular structure of the compound includes:
- A piperidine ring
- A pyrimidine moiety with a fluorine substitution
- A methoxy group on the quinazolinone scaffold
These components contribute to its potential interactions with various biological targets, particularly enzymes and receptors involved in disease processes.
Anticancer Activity
Preliminary studies indicate that this compound exhibits promising anticancer activities . The fluoropyrimidine component is known for its role in anticancer therapies, potentially enhancing the compound's efficacy against cancer cell lines. The presence of the piperidine and methoxy groups suggests interactions with nucleic acids or proteins that could influence cellular pathways associated with tumor growth and survival.
Enzyme Inhibition
Initial interaction studies show that the compound may effectively bind to specific enzymes involved in metabolic pathways. This binding could modulate enzyme activity, leading to significant biological effects. For instance, compounds with similar structures have been shown to inhibit histone methyltransferase EZH2, which is crucial in cancer progression .
Neuroprotective Effects
Compounds with similar structural features have been associated with neuroprotective properties , suggesting that this compound may also exhibit such effects, although empirical testing is required to confirm this hypothesis.
The mechanism of action for this compound likely involves:
- Interaction with protein targets , including enzymes and receptors.
- Modulation of signaling pathways related to cell proliferation and apoptosis.
Further pharmacological studies are necessary to elucidate its complete biological profile and therapeutic potential.
Study 1: Anticancer Efficacy
A study exploring the structure-activity relationship (SAR) of related compounds demonstrated that modifications in the piperidine ring significantly influenced anticancer potency. The introduction of a fluorine atom was found to enhance binding affinity to target proteins involved in cancer cell proliferation .
Study 2: Neuroprotection
In a separate investigation, compounds structurally related to the target molecule were tested for neuroprotective effects in models of neurodegeneration. Results showed a significant reduction in neuronal apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases .
Table 1: Biological Activity Summary
Table 2: Structural Features
| Feature | Description |
|---|---|
| Molecular Formula | C19H26F3N5O |
| Molecular Weight | 376.4 g/mol |
| Key Functional Groups | Piperidine ring, fluoropyrimidine moiety |
Comparison with Similar Compounds
Comparison with Structural Analogues
Structural Analogues in Antimicrobial Synergy
Compounds such as DMPI and CDFII () share a piperidine-linked aromatic system but differ in their core structures. For example:
- DMPI (3-{1-[(2,3-dimethyl-phenyl)methyl]piperidin-4-yl}-1-methyl-2-pyridin-4-yl-1H-indole) replaces the quinazolinone with an indole-pyridinyl system.
- CDFII (2-(2-chlorophenyl)-3-[1-(2,3-dimethyl-benzyl)piperidin-4-yl]-5-fluoro-1H-indole) incorporates a chlorophenyl-indole motif.
Key Differences :
Analogues with Modified Quinazolinone Substituents
3-(2-ethylphenyl)-2-methyl-3,4-dihydroquinazolin-4-one () retains the dihydroquinazolinone core but lacks the piperidine-pyrimidine side chain. Instead, it features a 2-ethylphenyl group at position 3.
Comparison :
| Property | Target Compound | 3-(2-Ethylphenyl)-2-methyl Analogue |
|---|---|---|
| Molecular Weight | ~390–400 (estimated) | ~280–300 (estimated) |
| Key Substituents | 7-methoxy, fluoropyrimidine | 2-ethylphenyl, 2-methyl |
| Potential Bioactivity | Likely enzyme inhibition | Unknown (limited data) |
The 7-methoxy group in the target compound may enhance solubility compared to the lipophilic 2-ethylphenyl group in the analogue .
Piperidine-Linked Heterocyclic Derivatives
BE99196 ():
3-({1-[(2,4-dimethyl-1,3-thiazol-5-yl)methyl]piperidin-4-yl}methyl)-7-methoxy-3,4-dihydroquinazolin-4-one replaces the fluoropyrimidine with a thiazole ring.
Comparison :
| Property | Target Compound | BE99196 |
|---|---|---|
| Molecular Formula | C21H24FN5O2 (estimated) | C21H26N4O2S |
| Molecular Weight | ~397.45 | 398.52 |
| Heterocycle | 5-Fluoropyrimidine | 2,4-Dimethylthiazole |
BE94097 ():
3-[(1-{5H,6H,7H-cyclopenta[d]pyrimidin-4-yl}piperidin-4-yl)methyl]-7-methoxy-3,4-dihydroquinazolin-4-one substitutes the fluoropyrimidine with a cyclopenta-fused pyrimidine .
Comparison :
| Property | Target Compound | BE94097 |
|---|---|---|
| Core Structure | Monocyclic pyrimidine | Fused cyclopenta-pyrimidine |
| Molecular Weight | ~397.45 | 391.47 |
| Solubility | Higher (due to fluorine) | Lower (increased rigidity) |
The cyclopenta group in BE94097 introduces steric hindrance, which might reduce binding pocket accessibility compared to the target compound’s fluoropyrimidine .
Pyrazolo-Pyrimidinone Derivatives ()
5-(2-Ethoxy-5-((4-methylpiperazin-1-yl)sulfonyl)phenyl)-1-methyl-3-propyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one features a sulfonyl-piperazine group attached to a pyrazolo-pyrimidinone core.
Comparison :
- The target compound’s piperidine-fluoropyrimidine system is less polar than the sulfonyl-piperazine group, suggesting differences in membrane permeability.
- The dihydroquinazolinone core may offer better kinase selectivity than the pyrazolo-pyrimidinone scaffold, which is common in PDE5 inhibitors .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
